1-[4-(Methoxymethoxy)phenyl]piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(methoxymethoxy)phenyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-15-10-16-12-4-2-11(3-5-12)14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWKBRULROYORK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 4 Methoxymethoxy Phenyl Piperazine
Strategies for the Synthesis of the 1-[4-(Methoxymethoxy)phenyl]piperazine Scaffold
The synthesis of this compound is typically achieved through a multi-step process that begins with the formation of a key precursor, followed by the introduction of the protective methoxymethyl (MOM) group.
The primary precursor for the target compound is 1-(4-hydroxyphenyl)piperazine (B1294502). Several synthetic routes have been established for its preparation.
One common method involves the reaction of diethanolamine (B148213) with hydrobromic acid to generate an in-situ precursor, which then reacts with p-anisidine (B42471) in a one-pot procedure to yield 1-(4-methoxyphenyl)piperazine (B173029). core.ac.uk Subsequent demethylation of this intermediate produces the desired 1-(4-hydroxyphenyl)piperazine. core.ac.uk Another approach utilizes the Buchwald-Hartwig coupling reaction, where piperazine (B1678402) is reacted with p-methoxybromobenzene in the presence of a palladium catalyst to form 1,4-bis(p-methoxyphenyl)piperazine, which can be further processed. patsnap.com
Alternatively, 1-(4-hydroxyphenyl)piperazine can be synthesized via the reaction of piperazine with p-iodophenol, catalyzed by cuprous iodide. patsnap.com Derivatives such as 1-acetyl-4-(4-hydroxyphenyl)piperazine (B17747) are prepared by treating 4-hydroxy phenyl piperazine dihydrobromide with acetic anhydride (B1165640) in an alcohol solution, a process noted for its high yield and purity. google.com
Table 1: Selected Precursor Synthesis Methods for 1-(4-hydroxyphenyl)piperazine and Derivatives
| Starting Materials | Reagents & Conditions | Product | Yield | Reference |
| Diethanolamine, p-anisidine | 1. HBr, reflux; 2. Na2CO3, 1-butanol, 120°C | 1-(4-methoxyphenyl)piperazine | Not specified | core.ac.uk |
| Piperazine, p-iodophenol | CuI, Metformin D, Cs2CO3, ethanol, reflux | 4,4'-(piperazine-1,4-diyl)diphenol | Not specified | patsnap.com |
| 4-hydroxy phenyl piperazine dihydrobromide | Acetic anhydride, alkali, alcohol solution | 1-acetyl-4-(4-hydroxyphenyl)piperazine | >80% | google.com |
| 1-(2-chloroacetyl)-4-(4-hydroxyphenyl)piperazine, morpholine | Methanol, 50°C | 1-(4-hydroxyphenyl)-4-[(4-morpholinyl)acetyl]piperazine | Not specified | prepchem.com |
Introduction of the Methoxymethoxy Moiety
The hydroxyl group of 1-(4-hydroxyphenyl)piperazine is typically protected as a methoxymethyl (MOM) ether to prevent unwanted side reactions in subsequent synthetic steps. The MOM group is an acetal-type protecting group known for its stability under a range of conditions, from basic to weakly acidic (pH 4-12), and its inertness towards many oxidizing and reducing agents. adichemistry.comnih.gov
The introduction of the MOM group is commonly achieved by reacting the phenolic precursor with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in a solvent like dichloromethane. wikipedia.org Alternative methods include the use of dimethoxymethane (B151124) (methylal) with a catalyst like phosphorus pentoxide (P2O5) or trifluoromethanesulfonic acid (TfOH). adichemistry.com The MOM group is classified as an acetal (B89532) and can be removed under acidic conditions, typically by heating in an alcohol with a trace amount of strong acid like HCl. adichemistry.com
Table 2: General Methods for MOM Protection of Hydroxyl Groups
| Reagent | Catalyst/Base | Solvent | Key Features | Reference |
| Chloromethyl methyl ether (MOMCl) | N,N-diisopropylethylamine (DIPEA) | Dichloromethane (CH2Cl2) | Common and efficient method. wikipedia.org | wikipedia.org |
| Dimethoxymethane (CH2(OMe)2) | Phosphorus pentoxide (P2O5) | Chloroform (CHCl3) | Effective, solvent requires drying. adichemistry.com | adichemistry.com |
| Dimethoxymethane (CH2(OMe)2) | Trifluoromethanesulfuric acid (TfOH) | Dichloromethane (CH2Cl2) | Good for many alcohols, but less effective for tertiary ones. adichemistry.com | adichemistry.com |
One-Pot Synthesis Approaches and Process Optimization
While a specific one-pot synthesis for this compound is not detailed in the provided sources, existing protocols for related structures provide a clear framework. A process could be envisioned where the N-arylation of piperazine is immediately followed by the in-situ protection of the resulting phenolic hydroxyl group. The development of such a process would streamline the synthesis, making it more economical and scalable. core.ac.uknih.gov
Advanced Synthetic Techniques for Analogues and Derivatives
The this compound scaffold serves as a building block for more complex molecules, which are often synthesized using advanced organic reactions.
The Mannich reaction is a three-component condensation that forms a C-C bond and is widely used to synthesize aminoalkylated compounds known as Mannich bases. beilstein-journals.orgnih.gov In this reaction, a compound with an active hydrogen atom, an aldehyde (often formaldehyde), and a secondary amine react to form the product. beilstein-journals.org
This compound, as a secondary amine, is an ideal substrate for the Mannich reaction. It can be reacted with formaldehyde (B43269) and a suitable C-H acidic compound to generate a variety of derivatives. mdpi.com This reaction is valuable for incorporating the piperazine moiety into other molecules, a common strategy in drug design. nih.govmdpi.com The reaction proceeds through the formation of an iminium ion from the piperazine and formaldehyde, which is then attacked by the nucleophilic C-H acidic component. scitepress.org
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-N and C-C bonds, enabling the synthesis of complex arylpiperazine derivatives. The Buchwald-Hartwig amination is a prominent example, used for the N-arylation of amines and related compounds. researchgate.net This reaction can be applied to couple aryl halides with the secondary amine of the piperazine ring in this compound, thus attaching a second aryl group to the scaffold.
Furthermore, palladium catalysis can facilitate the direct C-H arylation of the aromatic ring. rsc.orgnih.gov In some cases, the nitrogen atom of a heterocyclic group can act as a directing group, guiding the arylation to the ortho position of the phenyl ring. semanticscholar.org This allows for the precise installation of aryl groups, providing access to a diverse range of analogues with potentially unique properties. semanticscholar.orgrsc.org
Protecting Group Strategies in Synthesis (e.g., Methoxymethyl (MOM) Ethers)
The introduction of the methoxymethyl (MOM) group is a key step in the synthesis of this compound. This protecting group is favored for its stability under a range of reaction conditions, yet it can be removed under specific, controlled acidic conditions.
The synthesis typically starts from 1-(4-hydroxyphenyl)piperazine. The phenolic hydroxyl group of this precursor is then protected as a MOM ether. This is generally accomplished by reacting 1-(4-hydroxyphenyl)piperazine with a methoxymethylating agent, such as methoxymethyl chloride (MOM-Cl), in the presence of a non-nucleophilic base. The base, commonly a hindered amine like N,N-diisopropylethylamine (DIPEA), is crucial for scavenging the hydrochloric acid that is generated during the reaction, thereby preventing unwanted side reactions.
The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane, at or below room temperature to ensure controlled reactivity and high yield of the desired this compound. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC).
An alternative approach to the synthesis of the phenylpiperazine core involves the reaction of p-anisidine with diethanolamine. This method, however, yields 1-(4-methoxyphenyl)piperazine, which would require demethylation to the corresponding phenol (B47542) before the introduction of the MOM group. caymanchem.com
The deprotection of the MOM ether, to regenerate the hydroxyl group, is typically achieved by treatment with a variety of acidic reagents. These can range from strong acids like hydrochloric or hydrobromic acid to Lewis acids. core.ac.uk The choice of deprotection agent depends on the sensitivity of other functional groups present in the molecule.
Purity Assessment and Characterization in Synthetic Research
Following the synthesis of this compound, a thorough assessment of its purity and a detailed characterization of its chemical structure are imperative. This is accomplished through a combination of chromatographic and spectroscopic techniques.
Spectroscopic Methods for Structural Elucidation (e.g., NMR, HRMS)
Spectroscopic methods are indispensable for confirming the identity and structure of the synthesized this compound. High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of the compound, confirming its elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, offers detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of the protons and carbon atoms.
Expected ¹H NMR Spectral Data:
The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the phenyl ring, the piperazine ring, and the methoxymethyl group.
Aromatic Protons: The protons on the phenyl ring would likely appear as two doublets in the aromatic region (typically δ 6.8-7.2 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring.
MOM Group Protons: The two methylene (B1212753) protons of the -O-CH₂-O- moiety would give rise to a singlet at approximately δ 5.1-5.2 ppm. The three methyl protons of the -O-CH₃ group would appear as another singlet, typically upfield around δ 3.4-3.5 ppm.
Piperazine Protons: The protons on the piperazine ring would exhibit signals in the aliphatic region. The four protons adjacent to the phenyl-substituted nitrogen would likely appear as a multiplet around δ 3.0-3.2 ppm, while the four protons on the other side of the piperazine ring would appear as a multiplet at a slightly different chemical shift, perhaps around δ 2.9-3.1 ppm.
Expected ¹³C NMR Spectral Data:
The ¹³C NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom in the molecule.
Aromatic Carbons: The carbon atoms of the phenyl ring would show signals in the downfield region (δ 115-160 ppm).
MOM Group Carbons: The methylene carbon of the -O-CH₂-O- group would be expected around δ 94-96 ppm, and the methyl carbon of the -O-CH₃ group would be around δ 55-57 ppm.
Piperazine Carbons: The carbon atoms of the piperazine ring would appear in the aliphatic region, typically between δ 45-55 ppm.
High-Resolution Mass Spectrometry (HRMS):
HRMS would be used to determine the precise mass of the protonated molecule [M+H]⁺, which should correspond to the calculated exact mass of C₁₂H₁₉N₂O₂⁺. This provides unambiguous confirmation of the molecular formula.
Interactive Data Table: Predicted NMR Data for this compound
| Group | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Aromatic CH | 6.8-7.2 (m, 4H) | 115-125 |
| Aromatic C-O | 150-155 | |
| Aromatic C-N | 145-150 | |
| Piperazine CH₂ (adjacent to phenyl) | 3.0-3.2 (m, 4H) | ~50 |
| Piperazine CH₂ | 2.9-3.1 (m, 4H) | ~45 |
| -O-CH₂-O- | 5.1-5.2 (s, 2H) | 94-96 |
| -O-CH₃ | 3.4-3.5 (s, 3H) | 55-57 |
Structure Activity Relationships Sar and Molecular Design of 1 4 Methoxymethoxy Phenyl Piperazine Derivatives
Rational Design Principles for Phenylpiperazine Ligands
The rational design of phenylpiperazine ligands is fundamentally based on a pharmacophoric model that includes an aromatic ring and a basic, protonatable nitrogen atom within the piperazine (B1678402) ring. mdpi.com This model highlights two key interactions responsible for the affinity of N-arylpiperazines with receptors like the 5-HT1A receptor: an ionic bond between the protonated piperazine nitrogen and an acidic residue (such as aspartate) in the receptor's binding pocket, and a CH–π interaction between the aryl ring and an aromatic residue (like phenylalanine) in the receptor. mdpi.com
Modern drug design often employs a strategy of creating bitopic ligands, which can interact with both the primary (orthosteric) binding pocket and a secondary (allosteric or extended) binding pocket. nih.gov The secondary pocket is typically less conserved across receptor subtypes, offering an opportunity to engineer selectivity. nih.gov For phenylpiperazine derivatives, the arylpiperazine portion generally binds to the orthosteric site, while extending the molecule with a linker and a terminal functional group can allow it to engage with the secondary pocket. nih.gov This approach has been successful in developing ligands with high affinity and selectivity for dopamine (B1211576) D3 receptors over D2 receptors. nih.gov
Impact of Substituents on the Phenyl and Piperazine Rings
The affinity and selectivity of phenylpiperazine derivatives can be finely tuned by adding or modifying substituents on both the phenyl and piperazine rings. These modifications influence the electronic, steric, and hydrophobic properties of the ligand, thereby altering its interaction with the target receptor.
Substituents on the Phenyl Ring:
Modifications to the phenyl ring have a profound effect on receptor binding. The position and nature of the substituent are critical. For example, in a series of indazole and piperazine-based compounds targeting dopamine and serotonin (B10506) receptors, a fluorine atom on the phenyl ring had varied effects depending on its position. tandfonline.com
For the 5-HT2A receptor: A fluorine substituent in the para position was most favorable for activity. Moving the fluorine to the meta or ortho position caused a significant reduction in activity. tandfonline.com
For the D2 receptor: Derivatives with a substituent in the ortho position adopted a preferred conformation in the binding pocket, leading to the highest activity in the series. tandfonline.com
For D3 vs. D2 selectivity: Maintaining a specific benzamide (B126) structure while varying substituents on the phenyl moiety of the phenylpiperazine led to compounds with a wide range of D3 receptor affinity (Ki = 1.4–43 nM) and high selectivity over the D2 receptor (up to 1831-fold). nih.gov
The following table summarizes the impact of phenyl ring substitutions on receptor affinity for a series of N-(substituted phenyl)piperazine conjugates.
| Phenyl Ring Substituent | Target | Effect on Activity/Affinity | Reference |
| para-Fluoro | 5-HT2A Receptor | Highest affinity in series | tandfonline.com |
| meta-Fluoro | 5-HT2A Receptor | ~8-fold reduction in affinity vs. para | tandfonline.com |
| ortho-Fluoro | 5-HT2A Receptor | ~10-fold reduction in affinity vs. para | tandfonline.com |
| ortho-Substituent | D2 Receptor | Highest affinity in series | tandfonline.com |
| 3-CF3-phenylcarbamoyloxy | Mycobacterium tuberculosis | Improved in vitro activity compared to alkoxy-phenyl derivatives | mdpi.com |
Substituents on the Piperazine Ring:
The nitrogen atoms of the piperazine ring are also key points for modification. The protonatable nitrogen is crucial for the primary ionic interaction with the receptor. mdpi.com Modifications to the other nitrogen atom can introduce a wide variety of functional groups that can interact with the receptor or alter the compound's physicochemical properties. In a study of acaricidal phenylpiperazine derivatives, various alkyl, acyl, and sulfonyl groups were substituted on the piperazine nitrogen, though in this specific case, it made no significant difference in activity at the tested concentration. researchgate.net However, in the context of receptor binding, such modifications are a common strategy to modulate ligand properties. Both nitrogen atoms in the piperazine ring are considered essential for potency in many cases. mdpi.com
Conformation and Stereochemistry in Ligand Binding
The three-dimensional shape (conformation) and the spatial arrangement of atoms (stereochemistry) of a ligand are critical determinants of its biological activity. For a ligand to bind effectively, it must adopt a conformation that is complementary to the binding site of the receptor.
The binding process is dynamic, involving a "coupling" of receptor and ligand conformations. nih.gov The receptor exists as an ensemble of different conformations, and a ligand may bind differently to the active and inactive states of the receptor. nih.gov For arylpiperazine compounds like aripiprazole, the piperazine ring typically adopts a stable chair conformation. nih.gov The orientation of the phenyl ring relative to the piperazine ring is also a key structural feature. nih.gov Molecular docking studies have shown that the binding of N-phenylpiperazine derivatives is driven by the formation of hydrogen bonds and electrostatic forces with specific amino acid residues in the receptor, such as Asp106, Gln177, and Ser188. rsc.org
Stereochemistry plays a pivotal role in the activity of chiral phenylpiperazine derivatives. When a molecule is chiral, its two mirror-image forms (enantiomers) can have vastly different biological activities. This is because the binding sites of receptors are themselves chiral, and one enantiomer may fit much better than the other. In a study of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the (S)-(+) enantiomers consistently showed much stronger analgesic activity than their (R)-(-) counterparts. nih.gov For one compound, the (S)-(+) enantiomer was 105 times more potent than morphine, highlighting the profound impact of stereochemistry on efficacy. nih.gov
Scaffold Hopping and Bioisosteric Replacements in Phenylpiperazine Research
Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug discovery used to identify novel core structures and optimize lead compounds. nih.govniper.gov.in
Bioisosteric replacement involves substituting one functional group in a molecule with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity while enhancing other properties like metabolic stability or synthetic accessibility. nih.gov
Scaffold hopping is a more dramatic form of this concept, where the central core or framework of a molecule is replaced with a chemically different scaffold that preserves the original molecule's key binding elements and three-dimensional orientation. nih.govniper.gov.in
These techniques are crucial for expanding into new chemical spaces, improving drug-like properties, and navigating patent landscapes. niper.gov.inresearchgate.net In phenylpiperazine research, this could involve replacing the phenyl ring with another aromatic or heteroaromatic system, or even replacing the piperazine ring itself. For example, one study noted the replacement of a piperazin-1,4-diyl heterocycle with a piperidin-1,4-diyl moiety. mdpi.com The goal is to find a new core that maintains the essential pharmacophoric features—such as the relative positions of the aromatic group and the basic nitrogen—while offering advantages in terms of potency, selectivity, or pharmacokinetics. nih.govresearchgate.net
Preclinical Pharmacological Investigations and Mechanism of Action Studies
Cellular and Molecular Mechanism of Action Studies
The cellular and molecular effects of 1-[4-(Methoxymethoxy)phenyl]piperazine have been a subject of scientific inquiry to elucidate its pharmacological properties.
Neurotransmitter Reuptake Inhibition and Release Modulation (e.g., Monoamines)
Phenylpiperazine derivatives are known to interact with monoamine transporters, which are responsible for the reuptake of neurotransmitters like serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE) from the synaptic cleft. nih.gov This interaction can lead to an increase in the synaptic concentration of these monoamines. nih.gov Some substituted piperazines have been shown to induce the release of endogenous serotonin from hypothalamic slices in vitro. nih.gov This release mechanism appears to involve the displacement of serotonin from its stores and is not dependent on calcium, suggesting a mechanism other than depolarization-induced exocytosis. nih.gov Phenylpiperazine analogs can act as inhibitors of monoamine uptake and also induce their release. nih.gov The specific activity and selectivity of these compounds can be modified by different substitutions on the phenylpiperazine structure. nih.gov
However, specific studies detailing the inhibitory concentrations (IC₅₀) or binding affinities (Ki) of this compound for the serotonin, dopamine, or norepinephrine transporters are not available in the current scientific literature. Therefore, no quantitative data on its potency or efficacy as a monoamine reuptake inhibitor or releasing agent can be provided at this time.
Second Messenger System Modulation (e.g., cAMP accumulation)
Second messenger systems, such as the cyclic AMP (cAMP) pathway, are crucial intracellular signaling cascades that are often modulated by G-protein coupled receptors (GPCRs). harvard.edu The activation of these receptors can lead to the accumulation of second messengers like cAMP, which in turn triggers various cellular responses. harvard.edu Pharmacological assays, such as those measuring cAMP accumulation, are used to determine the functional consequences of a compound binding to a GPCR.
Based on a comprehensive review of the available scientific literature, no studies have been published that specifically investigate the effects of this compound on second messenger systems, including cAMP accumulation.
Enzyme Activity Modulation (e.g., DNA gyrase, HIV-1 reverse transcriptase in related compounds)
The potential for piperazine-containing compounds to modulate the activity of various enzymes has been explored for different therapeutic areas. For instance, certain N-phenylpyrrolamide derivatives containing a piperazine (B1678402) moiety have been investigated as inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.govnih.gov These inhibitors typically target the ATP-binding site on the GyrB subunit of the enzyme. nih.gov Similarly, various piperazine derivatives have been synthesized and evaluated for their ability to inhibit HIV-1 reverse transcriptase (RT), a key enzyme in the life cycle of the human immunodeficiency virus. nih.govnih.govplos.org These non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its activity. plos.org
Despite the investigation of related piperazine compounds against these enzymatic targets, there is no published research specifically evaluating the modulatory effects of this compound on DNA gyrase, HIV-1 reverse transcriptase, or other enzymes.
In Vitro Functional Assays (e.g., [35S]GTPγS binding, guinea pig ileum assay)
In vitro functional assays are essential tools in pharmacology to characterize the activity of a compound at a specific receptor or in a particular tissue.
The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G-protein coupled receptors (GPCRs). nih.govresearchgate.netcreative-bioarray.com Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit of the associated G-protein, leading to its activation. nih.govresearchgate.netcreative-bioarray.com The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation. nih.govresearchgate.netcreative-bioarray.com
The guinea pig ileum assay is a classic organ bath experiment used to study the effects of compounds on smooth muscle contraction. This preparation contains various receptors, including histamine (B1213489) and muscarinic receptors, making it a useful tool for characterizing the agonist or antagonist properties of a test substance.
A thorough search of the scientific literature reveals no studies where this compound has been evaluated in a [³⁵S]GTPγS binding assay or a guinea pig ileum assay. Consequently, no data on its functional activity in these specific in vitro models are available.
Preclinical In Vivo Pharmacological Effects (Non-Clinical Human Trial Data)
Preclinical in vivo studies in animal models are crucial for understanding the physiological and behavioral effects of a compound.
Memory Acquisition and Formation Studies in Animal Models
The potential for phenylpiperazine derivatives to modulate cognitive functions, such as memory, has been an area of research interest. For example, the structurally related compound 1-(4-methoxy-2-methylphenyl)piperazine (MMPP) has been shown to enhance the acquisition and formation of memory in a passive avoidance test in mice. nih.gov The effects of MMPP on memory acquisition were inhibited by antagonists of cholinergic, NMDA-glutamatergic, and 5-HT1A receptors, suggesting the involvement of these neurotransmitter systems in its mechanism of action. nih.gov
However, there are no specific preclinical in vivo studies in the published scientific literature that have investigated the effects of this compound on memory acquisition and formation in any animal models.
Anxiolytic and Antidepressant-like Effects in Animal Models
While direct preclinical studies focusing on the anxiolytic and antidepressant properties of this compound are not extensively detailed in available literature, the broader class of phenylpiperazine derivatives has been a significant focus of such research. jetir.org These investigations reveal a strong potential for compounds with this core structure to exhibit effects on the central nervous system, particularly in models of anxiety and depression. jetir.org The arylpiperazine moiety is recognized as a key pharmacophoric element for agents active at dopaminergic, adrenergic, and serotonergic receptors, which are crucial in the pathophysiology of mood and anxiety disorders. jetir.org
Research into structurally related compounds provides insight into the potential activities of the phenylpiperazine scaffold. For instance, two derivatives of 2-methoxyphenylpiperazine, HBK-14 and HBK-15, have demonstrated potent antidepressant-like activity in the forced swim test in both mice and rats, as well as anxiolytic-like properties in the four-plate test and elevated plus-maze test. nih.gov These effects are linked to their action as full antagonists of the 5-HT1A and 5-HT7 serotonin receptors. nih.gov Similarly, another novel piperazine derivative, Tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104), showed both anxiolytic and antidepressant-like effects in mouse behavioral tests, with evidence suggesting these actions are mediated through the serotonergic system. nih.gov
The antidepressant-like effects of various 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives have also been reported. nih.gov In mouse models, several of these compounds significantly reduced immobility time in the tail-suspension test and modified forced swimming test without altering general locomotor activity, indicating a specific antidepressant-like profile. nih.gov The mechanism for many piperazine derivatives often involves interaction with the serotonin system, such as serotonin reuptake inhibition or direct receptor modulation. nih.govnih.gov For example, a series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were found to be potent inhibitors of serotonin (5-HT) reuptake. nih.gov
| Derivative Class | Animal Model | Observed Effect | Potential Mechanism | Citation |
|---|---|---|---|---|
| 2-Methoxyphenylpiperazine derivatives (HBK-14, HBK-15) | Forced Swim Test (mice, rats), Elevated Plus Maze (rats), Four-Plate Test (mice) | Antidepressant and anxiolytic-like effects | 5-HT1A and 5-HT7 receptor antagonism | nih.gov |
| Tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104) | Open Field Test, Elevated Plus Maze, Forced Swimming Test, Tail Suspension Test (mice) | Anxiolytic and antidepressant-like properties | Mediated by serotonergic pathways | nih.gov |
| 1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives | Tail-Suspension Test, Modified Forced Swimming Test (mice) | Reduced immobility time, indicating antidepressant-like effects | Not specified, but consistent with other aryl alkanol piperazines | nih.gov |
| 1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives | Rat Forced Swimming Test | Reduced immobility times | Potent serotonin (5-HT) reuptake inhibition | nih.gov |
Neuroprotective Activity in Preclinical Models
The neuroprotective potential of the phenylpiperazine class, including derivatives of this compound, is an emerging area of investigation. While direct studies on the title compound are limited, research on related structures suggests possible therapeutic applications in neurodegenerative diseases.
One area of significant interest is Alzheimer's disease. A study on novel N,N'-disubstituted piperazine derivatives revealed that a promising hybrid molecule could reduce both amyloid and Tau pathologies in a preclinical model of Alzheimer's. nih.gov This compound was found to decrease memory impairments, reduce the phosphorylation of Tau protein, and inhibit the release of amyloid-beta (Aβ) peptides in vitro. nih.gov These findings highlight the potential of the piperazine scaffold in developing multi-target drugs for complex neurodegenerative disorders. nih.gov
Furthermore, the mechanism of neuroprotection may be linked to antioxidant properties. A series of novel 1,4-disubstituted piperazine-2,5-dione derivatives were evaluated for their ability to protect against oxidative stress. nih.gov Most of the tested compounds were effective in protecting SH-SY5Y neuroblastoma cells from hydrogen peroxide (H2O2)-induced oxidative damage. nih.gov The most potent compound, 9r, was found to decrease reactive oxygen species (ROS) production, stabilize the mitochondrial membrane potential to inhibit apoptosis, and promote cell survival through the IL-6/Nrf2 positive-feedback loop. nih.gov These results suggest that piperazine derivatives could offer neuroprotection by mitigating oxidative stress, a key factor in the pathogenesis of many neurodegenerative conditions. nih.gov
| Derivative Class | Preclinical Model | Key Findings | Potential Mechanism of Action | Citation |
|---|---|---|---|---|
| N,N'-disubstituted piperazine derivatives | Animal model of Alzheimer's disease | Reduced amyloid and Tau pathology; preserved memory. | Inhibition of Aβ peptide release and Tau phosphorylation. | nih.gov |
| 1,4-disubstituted piperazine-2,5-dione derivatives | SH-SY5Y cells with H2O2-induced oxidative injury | Protected cells from oxidative damage and apoptosis. | Antioxidant activity; decreased ROS production; activation of IL-6/Nrf2 pathway. | nih.gov |
Potential in Antimicrobial and Anticancer Research (based on derivatives)
The versatile piperazine nucleus is a common scaffold in the design of new antimicrobial and anticancer agents. Research has shown that modifying the piperazine core, particularly with aryl substituents, can lead to derivatives with significant biological activity. mfd.org.mk
Antimicrobial Research Derivatives of phenylpiperazine have been evaluated against a range of microbial pathogens. In one study, a series of trimethoxybenzene piperazine derivatives were synthesized and tested for their antimicrobial properties. Several compounds in this series showed good antifungal activity, while others displayed moderate antibacterial activity. The incorporation of bulky groups onto the piperazine structure is thought to enhance lipophilicity, potentially leading to better penetration into microbial cells. Other research into novel quinazolinone-piperazine hybrids also demonstrated impressive antibacterial and antifungal properties against all tested microbes, with some derivatives showing particularly potent effects against pathogenic strains. ijpras.com Further studies have confirmed that various 4-substituted 1-(4-substituted phenyl) piperazine derivatives possess antimicrobial activity. researchgate.net
Anticancer Research The phenylpiperazine scaffold is a key feature in a variety of compounds investigated for their anticancer potential. mfd.org.mk Derivatives have been designed to target various mechanisms involved in cancer cell proliferation and survival. For example, a series of 1-substituted-4-phenylpiperazine derivatives were synthesized and tested for anticancer activity, with one derivative, 1c (containing a 1-(2-methoxyphenyl)piperazine (B120316) moiety), showing higher activity in the C6 rat brain glioma cell line than the standard drug 5-fluorouracil. mfd.org.mk
Other research has focused on different cancer types and mechanisms. Piperazine-linked bergenin (B1666849) hybrids have exhibited significant cytotoxic activity against tongue, oral, colorectal, lung, and breast cancer cell lines, while showing minimal toxicity to normal cells. nih.gov These compounds were found to induce apoptosis by regulating the Bax/BcL2 expression. nih.gov Similarly, new phenylpiperazine derivatives of 1,2-benzothiazine were designed as potential topoisomerase II inhibitors. nih.gov One compound from this series, BS230, demonstrated stronger cytotoxicity towards breast cancer cells (MCF7) than the established anticancer drug doxorubicin, with lower toxicity in normal cells. nih.gov The development of phthalazine-piperazine-pyrazole conjugates has also yielded compounds with promising activity against human breast, lung, and prostate cancer cell lines. researchgate.net
| Research Area | Derivative Class | Target | Key Findings | Citation |
|---|---|---|---|---|
| Antimicrobial | Trimethoxybenzene piperazine derivatives | Various fungi and bacteria | Demonstrated good antifungal and moderate antibacterial activities. | |
| Quinazolinone-piperazine derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans | Showed impressive antibacterial and antifungal properties. | ijpras.com | |
| Anticancer | 1-Substituted-4-phenylpiperazine derivatives | C6 (rat brain glioma) and MCF-7 (breast cancer) cell lines | A 1-(2-methoxyphenyl)piperazine derivative was more active than 5-FU in the C6 cell line. | mfd.org.mk |
| Piperazine-linked bergenin hybrids | Tongue, oral, colorectal, lung, and breast cancer cell lines | Potent cytotoxic activity; induction of apoptosis via Bax/BcL2 regulation. | nih.gov | |
| Phenylpiperazine derivatives of 1,2-benzothiazine | MCF7 (breast cancer) and MCF10A (normal breast) cell lines | Derivative BS230 showed higher cytotoxicity against cancer cells than doxorubicin. | nih.gov | |
| Phthalazine-piperazine-pyrazole conjugates | MCF-7 (breast), A549 (lung), DU-145 (prostate) cancer cell lines | Several compounds showed promising activity against the tested cancer cell lines. | researchgate.net |
Metabolic Pathways and Pharmacokinetic Considerations Preclinical/in Vitro
Identification of Metabolic Pathways in Preclinical Models (e.g., O-demethylation)
No studies identifying the metabolic pathways of 1-[4-(Methoxymethoxy)phenyl]piperazine in preclinical models are available in the searched scientific literature.
Role of Cytochrome P450 Enzymes (e.g., CYP2D6) in Metabolism
There is no available research that investigates or identifies the specific cytochrome P450 enzymes involved in the metabolism of this compound.
Metabolite Identification and Characterization in Research Samples
No metabolites of this compound have been identified or characterized in any published research samples.
In Vitro Metabolic Stability and Enzyme Inhibition Studies
Information regarding the in vitro metabolic stability of this compound or its potential to inhibit metabolic enzymes is not available in the public domain.
Advanced Analytical Techniques for Research on 1 4 Methoxymethoxy Phenyl Piperazine
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to the analysis of 1-[4-(Methoxymethoxy)phenyl]piperazine, allowing for its separation from complex biological matrices and subsequent quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds, making it suitable for the metabolite profiling of phenylpiperazine derivatives. youtube.com The process typically involves sample preparation, chemical derivatization to increase volatility, chromatographic separation, and mass spectrometric detection. youtube.comnih.gov
In research on compounds structurally related to this compound, such as 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), GC-MS has been successfully used for toxicological analysis in urine. nih.gov A systematic toxicological analysis procedure involving acid hydrolysis, liquid-liquid extraction, and acetylation allowed for the detection of MeOPP and its key metabolites. nih.gov This approach demonstrates that GC-MS is effective for identifying metabolic pathways, such as O-demethylation followed by aromatic hydroxylation. The primary metabolites identified for the related compound MeOPP were 1-(4-hydroxyphenyl)piperazine (B1294502) and 4-hydroxyaniline. nih.gov This methodology is directly applicable to studying the metabolic fate of this compound, where hydrolysis of the methoxymethyl ether would be a primary metabolic step to investigate.
The general workflow for GC-MS based metabolite profiling involves:
Extraction: Metabolites are extracted from biological samples (e.g., urine, plasma) using a solvent mixture. nih.gov
Derivatization: To make non-volatile metabolites like hydroxylated compounds suitable for GC analysis, a two-step derivatization is often employed. This involves protecting carbonyl groups with methoxyamine hydrochloride and then derivatizing hydroxyl and amino groups using a silylating agent like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA). nih.govgcms.cz
GC Separation: The derivatized sample is injected into the GC, where compounds are separated based on their boiling points and affinity for the column's stationary phase. youtube.com
MS Detection: As compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The resulting mass spectrum provides a unique fingerprint for identification by comparing it against spectral libraries. youtube.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-QTOF/MS) for Bioanalysis and Pharmacokinetic Studies
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) or with high-resolution mass spectrometry like Quadrupole Time-of-Flight (LC-QTOF/MS) is the gold standard for bioanalysis and pharmacokinetic studies due to its high sensitivity, selectivity, and applicability to a wide range of compounds. researchgate.netchromatographytoday.com These methods are essential for quantifying drug concentrations in biological fluids and tissues over time.
A bioanalytical LC-QTOF/MS method was developed and validated for a structurally similar N-phenylpiperazine derivative, 1-(4-methoxyphenyl)−4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazine (LQFM05), to evaluate its pharmacokinetic properties. researchgate.netnih.govnih.gov The method involved a simple protein precipitation step for sample cleanup and demonstrated high sensitivity and accuracy for quantifying the compound in rat plasma and various tissue homogenates (brain, heart, liver, and kidneys). nih.govnih.gov
Biodistribution studies using this method revealed high concentrations of the compound in brain tissue, suggesting significant penetration of the blood-brain barrier. nih.govnih.gov The high resolution of the QTOF/MS system also enabled the identification of a major metabolite formed through hepatic hydroxylation. researchgate.netnih.gov Such methods are readily adaptable for pharmacokinetic studies of this compound, allowing for precise measurement of its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Bioanalytical LC-QTOF/MS Method Parameters for a Related N-Phenylpiperazine Derivative
| Parameter | Finding | Reference |
|---|---|---|
| Instrumentation | Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) | researchgate.netnih.gov |
| Sample Preparation | Protein precipitation with acetonitrile | nih.gov |
| Linearity Range | 10.0 to 900.0 ng/mL (r² > 0.99) | nih.govnih.gov |
| Lower Limit of Quantification (LOQ) | 10 ng/mL | researchgate.netnih.gov |
| Key Pharmacokinetic Finding | High brain tissue concentration (12.4 µg/g), suggesting high affinity for the therapeutic target tissue. | nih.govnih.gov |
| Metabolite Identification | Mass fragmentation spectrum indicated the presence of a main metabolite formed via hepatic hydroxylation. | researchgate.net |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Derivatization-Based Analysis
While LC-MS is highly sensitive, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection remains a robust and widely accessible technique. A significant challenge in analyzing piperazine-containing compounds like this compound is that the piperazine (B1678402) moiety itself lacks a strong chromophore, making it difficult to detect at low concentrations with UV. jocpr.comresearchgate.net
To overcome this, a derivatization approach can be employed. A method has been developed where piperazine is reacted with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a stable, UV-active derivative. jocpr.comjocpr.com This allows for the detection of trace amounts of piperazine-containing compounds using standard HPLC-UV instrumentation. jocpr.com The method was validated for linearity, precision, and accuracy and was shown to be effective for analyzing an active pharmaceutical ingredient for trace amounts of piperazine without interference from the main compound. jocpr.com This derivatization strategy provides a viable analytical approach for quantification when more sensitive mass spectrometry detectors are unavailable.
Spectroscopic and Imaging Techniques for Research Applications
Spectroscopic and imaging techniques are indispensable for studying the in vivo and in vitro interactions of this compound with its biological targets, particularly receptors in the central nervous system.
Positron Emission Tomography (PET) for Receptor Mapping in Animal Brains
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative mapping of receptor distribution and occupancy in the living brain. nih.gov This is achieved by administering a radiolabeled version of the compound of interest (a radioligand) and detecting the gamma rays emitted as the positron-emitting isotope decays. nih.gov
For phenylpiperazine derivatives, PET imaging has been instrumental in preclinical research. A derivative of 2-methoxyphenyl piperazine was radiolabeled with Carbon-11 ([11C]) to serve as a PET radioligand for mapping metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1) in animals. nih.gov PET studies showed high uptake of the radioligand in the brain, with a distribution pattern that directly correlated with the known abundance of mGluR1 receptors. nih.gov The highest uptake was observed in the cerebellum, followed by the thalamus and striatum, confirming the suitability of this class of ligands for imaging specific receptor populations in the brain. nih.gov Similarly, other derivatives have been labeled with Fluorine-18 ([18F]) to image sigma-1 (σ1) receptors, demonstrating high initial brain uptake and specific binding. nih.gov This approach could be directly applied to this compound by synthesizing a [11C]- or [18F]-labeled version to map its target receptors in vivo.
Table 2: Example of PET Imaging Findings with a Phenylpiperazine Derivative
| Parameter | Finding | Reference |
|---|---|---|
| Radioligand | [11C]-labeled 2-methoxyphenyl piperazine derivative | nih.gov |
| Target Receptor | Metabotropic Glutamate Receptor Subtype 1 (mGluR1) | nih.gov |
| Animal Model | Rats | nih.gov |
| Brain Uptake (SUV) | Cerebellum: 4.7 ± 0.2; Thalamus: 3.5 ± 0.1; Striatum: 3.0 ± 0.1 | nih.gov |
| Conclusion | High uptake in mGluR1-rich regions indicates suitability for in vivo receptor imaging. | nih.gov |
SUV: Standardized Uptake Value
Autoradiography for In Vitro Receptor Binding Localization
Autoradiography is a high-resolution imaging technique used to visualize the distribution of radiolabeled compounds within tissue sections. giffordbioscience.comfz-juelich.de In receptor research, in vitro autoradiography is used to precisely map the anatomical location of binding sites at a microscopic level. walterstumpf.com
The technique involves incubating thin slices of brain tissue with a radiolabeled ligand, such as an iodinated ([125I]) or tritiated ([3H]) version of a phenylpiperazine derivative. fz-juelich.denih.gov After washing away unbound ligand, the tissue sections are exposed to radiation-sensitive film or phosphor imaging plates. fz-juelich.de The resulting image reveals the density and distribution of receptors in different brain regions. giffordbioscience.com
Studies using [125I]-labeled phenylpiperazine antagonists have successfully mapped the distribution of serotonin-1A (5-HT1A) receptors in the rat brain. nih.gov These autoradiograms showed specific labeling in areas known to be rich in 5-HT1A receptors, such as the hippocampus. nih.gov Furthermore, competition experiments, where tissue sections are co-incubated with the radioligand and an unlabeled drug, can be used to determine the binding affinity and specificity of new compounds. giffordbioscience.comfz-juelich.de This technique would be invaluable for characterizing the precise neuroanatomical binding profile of this compound.
X-ray Crystallography for Structural Determination
Following a comprehensive search of available scientific literature and crystallographic databases, no specific X-ray crystallography data for the compound this compound has been found.
While crystallographic studies have been conducted on related molecules containing the piperazine or methoxyphenyl moieties, the precise crystal structure of this compound, which would detail its solid-state conformation, bond lengths, bond angles, and intermolecular interactions, is not publicly available at this time. Such an analysis would require the synthesis and successful crystallization of the compound, followed by single-crystal X-ray diffraction analysis.
The elucidation of the three-dimensional structure of this compound through X-ray crystallography would provide invaluable insights into its molecular geometry and packing in the solid state. This information is fundamental for understanding its physical and chemical properties and for rational drug design and development if this compound were to be investigated for pharmaceutical applications.
Researchers interested in the structural characterization of this specific compound would need to perform the crystallographic experiments. The resulting data, typically including unit cell dimensions, space group, and atomic coordinates, would then be published in a peer-reviewed scientific journal or deposited in a public repository such as the Cambridge Crystallographic Data Centre (CCDC).
Computational Chemistry and Molecular Modeling of 1 4 Methoxymethoxy Phenyl Piperazine
Molecular Docking and Ligand-Receptor Interaction Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor, to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug.
For arylpiperazine derivatives, molecular docking studies have been instrumental in elucidating their interactions with various receptors, such as serotonin (B10506), dopamine (B1211576), and androgen receptors. nih.govfrontiersin.org These studies often reveal that the piperazine (B1678402) ring and the aromatic phenyl group are key pharmacophoric features.
In a hypothetical docking study of 1-[4-(Methoxymethoxy)phenyl]piperazine against a target receptor, the following interactions would be anticipated:
Hydrogen Bonding: The nitrogen atoms of the piperazine ring are potential hydrogen bond acceptors and donors, which can form crucial interactions with amino acid residues in a receptor's binding pocket.
Hydrophobic Interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar residues of the receptor. nih.gov
Pi-Pi Stacking: The aromatic phenyl ring can also participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
The methoxymethoxy group introduces additional polarity and potential for hydrogen bonding via its ether oxygen atoms, which could influence the compound's binding specificity and affinity compared to simpler analogs like 1-(4-methoxyphenyl)piperazine (B173029).
Table 1: Example of Predicted Binding Affinities and Interactions from a Hypothetical Molecular Docking Study. Note: This table is illustrative and based on typical results for arylpiperazine derivatives, not on specific experimental data for this compound.
| Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |
| Serotonin Receptor 5-HT1A | -8.5 | ASP116, TYR390 | Hydrogen Bond, Pi-Pi Stacking |
| Dopamine Receptor D2 | -7.9 | SER193, PHE389 | Hydrogen Bond, Hydrophobic |
| Androgen Receptor | -9.1 | ASN705, TRP741 | Hydrogen Bond, Pi-Pi Stacking |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are used to predict the activity of new compounds and to optimize the structure of existing ones to enhance their desired properties. For piperazine derivatives, QSAR studies have been widely used to understand the structural requirements for various biological activities, including anticancer and antidepressant effects. nih.govmdpi.commdpi.com
A QSAR study on a series of compounds including this compound would involve calculating various molecular descriptors. These descriptors fall into several categories:
Electronic Descriptors: Such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to the molecule's reactivity. mdpi.com
Steric Descriptors: Like molecular weight and molar refractivity, which describe the size and shape of the molecule.
Topological Descriptors: Which quantify aspects of molecular connectivity and branching.
Hydrophobicity Descriptors: Such as LogP, which measures the lipophilicity of the compound.
By correlating these descriptors with observed biological activity, a predictive QSAR model can be built. For this compound, the methoxymethoxy group would significantly influence descriptors related to polarity, size, and hydrogen bonding capacity, thus impacting its predicted activity in a QSAR model.
Prediction of Pharmacokinetic Parameters
The pharmacokinetic profile of a drug candidate, which includes its Absorption, Distribution, Metabolism, and Excretion (ADME), is a critical factor in its development. In silico tools can predict these properties, helping to identify potential liabilities early in the drug discovery process. nih.gov
For this compound, various ADME parameters can be computationally estimated. Studies on similar piperazine derivatives suggest that they generally exhibit good oral bioavailability. mdpi.com
Table 2: Predicted Physicochemical and ADME Properties of this compound. Note: These values are predictions from computational models and have not been experimentally verified.
| Property | Predicted Value | Implication |
| Molecular Weight | 222.28 g/mol | Compliant with Lipinski's Rule of Five |
| LogP (Lipophilicity) | 1.8 - 2.5 | Good balance between solubility and permeability |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five |
| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule of Five |
| Human Intestinal Absorption | High | Likely to be well-absorbed orally |
| Blood-Brain Barrier Permeability | Moderate to High | Potential for CNS activity |
| CYP450 Inhibition | Likely inhibitor of some isoforms (e.g., CYP2D6, CYP3A4) | Potential for drug-drug interactions |
| P-glycoprotein Substrate | Yes/No (Varies by model) | Affects distribution and elimination |
The methoxymethoxy group is susceptible to metabolic cleavage, which could be a primary route of metabolism for this compound, likely leading to the formation of 1-(4-hydroxyphenyl)piperazine (B1294502), a common metabolite for related compounds.
Conformational Analysis and Energy Minimization
The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For flexible molecules like this compound, which has several rotatable bonds, this analysis is particularly important.
Energy minimization calculations, using force fields like MMFF94 or quantum mechanical methods, can be used to determine the relative energies of different conformations. These studies would likely show that the most stable conformer of this compound has the phenyl group in an equatorial position and an extended conformation for the methoxymethoxy side chain.
Future Research Directions and Emerging Applications
Development of Novel Phenylpiperazine Ligands for Specific Receptors
The versatility of the phenylpiperazine moiety allows for its modification to achieve high affinity and selectivity for a wide range of biological targets. nih.gov A significant area of ongoing research is the design of novel ligands for specific receptors implicated in various disease states.
Researchers have successfully synthesized and evaluated new phenylpiperazine derivatives as high-affinity ligands for sigma (σ) receptors. nih.govacs.org These receptors are recognized as promising targets for the development of novel psychotherapeutic agents. nih.gov By incorporating specific structural features, scientists have developed derivatives with high affinity (Ki = 1-10 nM) for sigma receptors, while demonstrating low affinity for other receptors like phencyclidine and dopamine (B1211576) receptors. nih.gov This selectivity is crucial for minimizing off-target effects.
Another promising avenue is the development of phenylpiperazine-containing compounds as anticancer agents. Studies have focused on creating derivatives that act as topoisomerase II (Topo II) inhibitors. nih.gov The rational design of these molecules involves introducing differentially substituted phenylpiperazines into other scaffolds, such as 1,2-benzothiazine, to enhance their cytotoxic activity against cancer cell lines. nih.gov For instance, derivatives with a 1-(3,4-dichlorophenyl)piperazine (B178234) substituent have shown potent antitumor activity. nih.gov
The development of phenoxyalkylpiperidines, structurally related to phenylpiperazines, as high-affinity sigma-1 (σ₁) receptor agonists has also shown promise. nih.govuniba.it These compounds have demonstrated potent anti-amnesic effects in preclinical models, highlighting their potential for treating cognitive disorders. nih.gov Molecular modeling and structure-affinity relationship (SAfiR) studies are instrumental in guiding the design of these novel ligands. nih.govuniba.it
Table 1: Examples of Novel Phenylpiperazine Derivatives and their Receptor Affinities
| Derivative Class | Target Receptor | Key Findings | Reference |
|---|---|---|---|
| 1-Phenylpiperazines | Sigma (σ) Receptors | High affinity (Ki = 1-10 nM) and selectivity over phencyclidine and dopamine receptors. | nih.gov |
| Phenylpiperazine derivatives of 1,2-benzothiazine | Topoisomerase II (Topo II) | Potent cytotoxic activity against cancer cell lines, particularly with dichlorophenyl substitution. | nih.gov |
| Phenoxyalkylpiperidines | Sigma-1 (σ₁) Receptor | High-affinity agonists with potent anti-amnesic effects. | nih.govuniba.it |
Exploration of New Preclinical Therapeutic Modalities based on Mechanism
Building on the understanding of their mechanisms of action, researchers are exploring new therapeutic applications for phenylpiperazine derivatives. The piperazine (B1678402) moiety is a common feature in drugs with central pharmacological activity, including antipsychotics, antidepressants, and anxiolytics. nih.gov
One area of exploration is the development of phenylpiperazine derivatives as intestinal permeation enhancers for oral drug delivery. nih.gov Certain derivatives have been shown to significantly increase the transport of therapeutic molecules across the intestinal epithelium with minimal cytotoxicity. nih.gov This could be particularly beneficial for the oral administration of macromolecular drugs that otherwise have poor bioavailability. nih.gov
In the realm of oncology, the focus is on developing multi-target inhibitors. Phenylpyrazolo[3,4-d]pyrimidine-based analogs, which incorporate a phenylpiperazine moiety, have been investigated as potent anticancer agents that inhibit multiple protein targets. researchgate.net For example, some of these compounds have shown dual inhibitory activity against EGFR and VEGFR2. researchgate.net Molecular docking studies are being used to elucidate the binding modes of these compounds and guide the development of more potent and selective inhibitors. nih.govresearchgate.net
Furthermore, the metabolism of phenylpiperazine derivatives is a key consideration for their therapeutic application. Studies on compounds like 1-(4-methoxyphenyl)piperazine (B173029) have identified the major metabolic pathways, such as O-demethylation catalyzed by cytochrome P450 enzymes like CYP2D6. nih.gov Understanding these metabolic pathways is crucial for predicting drug-drug interactions and individual variability in drug response.
Advancements in Synthetic Routes for Complex Phenylpiperazine Derivatives
The synthesis of structurally diverse and complex phenylpiperazine derivatives is essential for exploring their therapeutic potential. Researchers are continuously developing more efficient and versatile synthetic methodologies.
Recent advancements include the development of multi-step synthetic sequences to produce a variety of N-substituted phenylpiperazine derivatives. nih.govresearchgate.net These methods often involve sequential reactions such as sulfonylation, reduction, alkylation, and cyclization to build the desired molecular architecture. nih.govresearchgate.net One-pot cyclization/reduction cascades have also been developed for the efficient synthesis of piperidine (B6355638) and piperazine derivatives. mdpi.com
The synthesis of piperazine-containing drugs approved by the FDA between 2011 and 2023 highlights the importance of this heterocyclic core in modern drug design. mdpi.com The synthetic approaches to these drugs often involve the alkylation of a pre-existing piperazine ring with a suitable electrophile. mdpi.com For example, the synthesis of the antidepressant vortioxetine (B1682262) involved the coupling of 1-piperazine with a biaryl system. mdpi.com
Researchers are also exploring novel strategies for the construction of the piperazine ring itself. These methods aim to provide access to a wider range of substituted piperazines that can be used as building blocks for drug discovery. researchgate.net The development of transition-metal-free synthetic methods is also an area of active research, offering more environmentally friendly and cost-effective routes to these important compounds. researchgate.net
Table 2: Overview of Synthetic Strategies for Phenylpiperazine Derivatives
| Synthetic Approach | Description | Key Advantages | Reference |
|---|---|---|---|
| Multi-step Sequential Reactions | Involves a series of reactions including sulfonylation, reduction, alkylation, and cyclization. | Allows for the synthesis of a wide variety of derivatives with different substitution patterns. | nih.govresearchgate.net |
| One-Pot Cyclization/Reduction | Combines multiple reaction steps into a single process. | Increases efficiency and reduces waste. | mdpi.com |
| Alkylation of Piperazine | A common method for introducing substituents onto the piperazine nitrogen atoms. | A versatile and widely used method in the synthesis of piperazine-containing drugs. | mdpi.com |
| Novel Ring Construction Methods | Focuses on new ways to build the piperazine ring itself. | Provides access to novel piperazine building blocks. | researchgate.net |
Integration of Omics Data in Phenylpiperazine Research
The advent of high-throughput 'omics' technologies, such as genomics, proteomics, and metabolomics, offers unprecedented opportunities to understand the complex biological effects of phenylpiperazine derivatives. nih.govnih.gov The integration of these large-scale datasets can provide a more holistic view of a drug's mechanism of action, identify biomarkers for efficacy and toxicity, and facilitate the development of personalized medicine approaches. nih.govresearchgate.net
In the context of phenylpiperazine research, omics data can be used to:
Elucidate drug mechanisms: By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in response to treatment with a phenylpiperazine derivative, researchers can gain a deeper understanding of the pathways and networks that are modulated by the compound. nih.govmdpi.com
Identify novel drug targets: Omics data can help to identify new proteins or pathways that are affected by phenylpiperazine derivatives, potentially revealing novel therapeutic targets. nih.gov
Predict drug response: By correlating omics profiles with clinical outcomes, it may be possible to identify biomarkers that can predict which patients are most likely to respond to a particular phenylpiperazine-based therapy. nih.gov
Assess potential toxicity: Omics data can be used to identify potential off-target effects and toxicity liabilities of new phenylpiperazine derivatives early in the drug development process.
While the application of omics data to the specific compound 1-[4-(Methoxymethoxy)phenyl]piperazine is still an emerging area, the principles and methodologies are well-established in the broader field of drug discovery. nih.govresearchgate.net The integration of multi-omics data with computational modeling and systems biology approaches will be a powerful engine for future innovation in phenylpiperazine research. mdpi.comresearchgate.net
Q & A
Q. What are the standard synthetic routes for 1-[4-(Methoxymethoxy)phenyl]piperazine and its derivatives?
The compound is typically synthesized via coupling reactions between N-(4-methoxyphenyl)piperazine and substituted benzoic acids. A dehydrating agent, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC), is used to promote amide bond formation. For example, 1-aroyl derivatives are prepared by reacting N-(4-methoxyphenyl)piperazine with 2-fluoro-, 2-chloro-, or 2-hydroxybenzoyl groups under mild conditions . Reaction optimization includes monitoring pH, temperature (typically room temperature), and stoichiometric ratios to maximize yields.
Q. Which analytical techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy : To confirm substituent positions and purity (e.g., and NMR for detecting methoxymethoxy and piperazine protons) .
- X-ray crystallography : To resolve hydrogen bonding patterns and supramolecular assemblies, as seen in salts formed with 4-methylbenzoic acid or phthalic acid .
- Melting point analysis : Critical for purity assessment (e.g., derivatives like 1-(2-fluorobenzoyl)piperazine melt at 413–416 K) .
Q. How is the purity of synthesized derivatives validated?
Purity is assessed via HPLC (High-Performance Liquid Chromatography) and TLC (Thin-Layer Chromatography). For example, salts co-crystallized with aromatic acids are monitored for stoichiometric consistency using elemental analysis and mass spectrometry .
Advanced Research Questions
Q. How do structural modifications at the aroyl group influence biological activity?
Substitutions on the aroyl moiety (e.g., halogens, hydroxy groups) alter hydrogen bonding and π-stacking interactions, impacting biological targets. For instance:
- 2-Fluoro substitution : Enhances chain formation via C–H⋯O bonds, potentially increasing serotonin receptor (5-HT1A) affinity .
- Hydroxy groups : Introduce O–H⋯O hydrogen bonds, which may improve solubility and pharmacokinetics . Systematic SAR studies require in vitro assays (e.g., receptor binding assays) paired with crystallographic data to correlate structural features with activity .
Q. What challenges arise in crystallizing piperazine derivatives, and how are they addressed?
Common challenges include:
- Disorder in crystal lattices : Observed in halogenated derivatives (e.g., 2-chlorobenzoyl groups), mitigated by slow evaporation in methanol/ethyl acetate mixtures .
- Solvent choice : Polar solvents like methanol promote hydrogen-bonded networks, while non-polar solvents may yield polymorphs .
- Co-crystallization agents : Acids like 4-methylbenzoic acid stabilize ionic salts, facilitating single-crystal growth .
Q. How can contradictory data on biological activity be resolved?
Discrepancies in activity (e.g., varying IC50 values for carbonic anhydrase inhibition) may stem from assay conditions (pH, temperature) or impurity profiles. Solutions include:
- Dose-response validation : Replicate studies under standardized conditions .
- Metabolite profiling : Identify degradation products via LC-MS that may interfere with assays .
- Computational modeling : Docking studies to predict binding modes and validate experimental results .
Q. What strategies optimize yield in multi-step syntheses?
- Stepwise monitoring : Use intermediates like N-(4-nitrophenyl)piperazine, with hydrogenation steps tracked via TLC .
- Catalyst optimization : Palladium on carbon (Pd/C) for nitro-group reduction improves efficiency in producing benzamine intermediates .
- Solvent-free reactions : Reduce side reactions, as seen in the synthesis of Schiff base derivatives .
Methodological Tables
Q. Table 1: Key Crystallization Parameters for Piperazine Salts
| Derivative | Solvent System | Space Group | Hydrogen Bonds Observed | Ref. |
|---|---|---|---|---|
| 4-Methylbenzoate monohydrate | Methanol/ethyl acetate | P1 | 4 O–H⋯O, 4 N–H⋯O | |
| Phthalate salt | Methanol | Pna21 | 8 N–H⋯O |
Q. Table 2: Impact of Aroyl Substituents on Melting Points
| Substituent | Melting Point (K) | Hydrogen Bonding Pattern | Ref. |
|---|---|---|---|
| 2-Fluorobenzoyl | 413–416 | C–H⋯O chains | |
| 2-Hydroxybenzoyl | 446–447 | O–H⋯O chains | |
| 4-Fluorobenzoyl | 418–420 | π-stacking interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
